molecular formula C11H12ClNO4 B1364329 2-Amino-3-(4-chlorophenyl)pentanedioic acid

2-Amino-3-(4-chlorophenyl)pentanedioic acid

Cat. No.: B1364329
M. Wt: 257.67 g/mol
InChI Key: ZHXBCPSYEAQEHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-(4-chlorophenyl)pentanedioic acid is a chiral compound with significant interest in various scientific fields due to its unique stereochemistry and potential applications. The compound’s structure includes two chiral centers, making it an important subject of study in stereochemistry and chiral synthesis.

Properties

Molecular Formula

C11H12ClNO4

Molecular Weight

257.67 g/mol

IUPAC Name

2-amino-3-(4-chlorophenyl)pentanedioic acid

InChI

InChI=1S/C11H12ClNO4/c12-7-3-1-6(2-4-7)8(5-9(14)15)10(13)11(16)17/h1-4,8,10H,5,13H2,(H,14,15)(H,16,17)

InChI Key

ZHXBCPSYEAQEHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)C(C(=O)O)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(4-chlorophenyl)pentanedioic acid typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method includes the epoxidation of amino-benzene butane, followed by cyclization in a nonpolar solvent under alkaline conditions . This method is advantageous due to its high yield and purity of the final product.

Industrial Production Methods

Industrial production of 2-Amino-3-(4-chlorophenyl)pentanedioic acid often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-purity 2-Amino-3-(4-chlorophenyl)pentanedioic acid .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4-chlorophenyl)pentanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions of 2-Amino-3-(4-chlorophenyl)pentanedioic acid often require specific conditions to maintain its stereochemistry. For example, oxidation reactions are usually carried out in acidic or neutral conditions, while reduction reactions are performed under anhydrous conditions to prevent hydrolysis .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Amino-3-(4-chlorophenyl)pentanedioic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-chlorophenyl)pentanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and specificity. Studies have shown that 2-Amino-3-(4-chlorophenyl)pentanedioic acid can inhibit certain enzymes by mimicking the transition state of their substrates, thereby blocking their activity .

Comparison with Similar Compounds

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